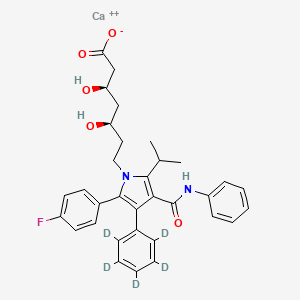

di(Atorvastatin-d5) CalciuM Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Di(Atorvastatin-d5) Calcium Salt: is a deuterium-labeled version of the active metabolite of atorvastatin. It is extensively utilized in analytical research, particularly in mass spectrometry studies, as an internal standard due to its deuterium labeling, which allows for precise tracking and quantification . Atorvastatin itself is a lipid-lowering drug included in the statin class of medications, primarily used to inhibit the endogenous production of cholesterol in the liver .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of di(Atorvastatin-d5) Calcium Salt involves the deuterium labeling of atorvastatin. The process typically includes the following steps:

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-diketone with a fully protected side chain amine.

Ketal Deprotection: The pure product of the ketal deprotection step is isolated as a crystalline solid.

Ester Hydrolysis and Counter-Ion Exchange: A convenient ethyl acetate extraction procedure is used to isolate the pure atorvastatin calcium.

Industrial Production Methods: The industrial production of atorvastatin calcium salt on a multi-kilogram scale involves several key improvements to ensure high yield and purity:

Isolation of Pure Product: The pure product of the ketal deprotection step is isolated as a crystalline solid.

Ethyl Acetate Extraction: This procedure is used to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step.

Análisis De Reacciones Químicas

Types of Reactions: Di(Atorvastatin-d5) Calcium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.

Aplicaciones Científicas De Investigación

Di(Atorvastatin-d5) Calcium Salt has a wide range of scientific research applications, including:

Chemistry: It is used as an internal standard in mass spectrometry studies for precise tracking and quantification.

Medicine: It is used in research related to lipid-lowering drugs and their effects on cholesterol levels.

Industry: It is utilized in the development of pharmaceutical formulations and the study of drug interactions.

Mecanismo De Acción

Di(Atorvastatin-d5) Calcium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol . By inhibiting this enzyme, atorvastatin reduces the levels of low-density lipoprotein (LDL) cholesterol and very-low-density lipoprotein (VLDL) cholesterol, ultimately lowering the risk of cardiovascular disease .

Comparación Con Compuestos Similares

Atorvastatin Calcium: The non-deuterated version of di(Atorvastatin-d5) Calcium Salt, used as a lipid-lowering drug.

Lovastatin: Another statin used to lower cholesterol levels.

Pravastatin: A statin with similar lipid-lowering effects.

Rosuvastatin: A statin known for its high potency in lowering cholesterol levels.

Fluvastatin: A statin used for the treatment of hypercholesterolemia.

Simvastatin: A widely used statin for lowering cholesterol levels.

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in analytical research . This makes it particularly valuable in mass spectrometry studies and other analytical techniques where accurate measurement is crucial.

Actividad Biológica

di(Atorvastatin-d5) Calcium Salt is a deuterated form of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound is notable for its role in research as an internal standard for quantifying atorvastatin and its metabolites in biological samples. The biological activity of this compound encompasses its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C66H58D10CaF2N4O12

- Molecular Weight : 1197.42 g/mol

- CAS Number : 265989-47-7

- Purity : >95% (HPLC)

Atorvastatin, the parent compound, functions as a competitive inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream, thereby mitigating the risk of cardiovascular diseases .

Lipid Lowering Effects

Research has demonstrated that atorvastatin significantly lowers total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), non-HDL-C, and triglycerides (TG). In studies involving ApoE -/- mice fed a high-fat high-cholesterol diet, atorvastatin treatment resulted in:

- Total Cholesterol Reduction : 30.9% (p < 0.0001)

- HDL-C Reduction : 20.8% (p = 0.0014)

- Non-HDL-C Reduction : 31.5% (p < 0.0001)

- TG Reduction : 24.2% (p = 0.021) .

Neuroprotective Effects

Atorvastatin has been shown to have neuroprotective properties, particularly in models of ischemia. For instance, 2-hydroxy atorvastatin reduced cell death induced by oxygen-glucose deprivation in primary rat cortical neurons and enhanced the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons .

Mitochondrial Activity

Studies indicate that atorvastatin may affect mitochondrial function. Chronic treatment with atorvastatin led to a reduction in mitochondrial biogenesis and ATP production in skeletal muscle without affecting muscular strength but causing time-dependent motor impairment . This suggests that while atorvastatin is effective at lowering lipid levels, it may also have implications for muscle metabolism.

Study on Skeletal Muscle Functionality

In a study investigating the impact of atorvastatin on skeletal muscle functionality:

- Mice treated with atorvastatin showed significant reductions in mitochondrial respiration and ATP production.

- No significant changes were observed in grip strength or locomotion, although there was evidence of altered sensory responses to mechanical stimuli .

Neuroprotective Mechanisms

Another study highlighted the neuroprotective effects of atorvastatin under ischemic conditions:

Propiedades

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJKAHNDTTZSNX-ADFDHUHVSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34CaFN2O5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.